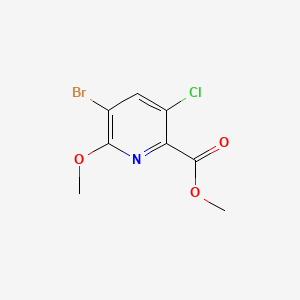

Methyl 5-bromo-3-chloro-6-methoxypicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-bromo-3-chloro-6-methoxypicolinate” is a chemical compound with the CAS Number: 1256788-33-6 and a linear formula of C8H7BrClNO3 . It has a molecular weight of 280.51 . The IUPAC name for this compound is methyl 5-bromo-3-chloro-6-methoxy-2-pyridinecarboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-3-chloro-6-methoxypicolinate” is 1S/C8H7BrClNO3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“Methyl 5-bromo-3-chloro-6-methoxypicolinate” is a white to yellow solid . The country of origin is CN .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition for Diabetes Management

This compound has been studied for its potential as an α-glucosidase and α-amylase inhibitor , which are enzymes involved in carbohydrate digestion . By inhibiting these enzymes, it can help manage post-prandial hyperglycemia, a condition that leads to elevated blood sugar levels after meals, which is a significant concern in Type II diabetes mellitus (T2DM). The inhibition of these enzymes can slow down carbohydrate digestion, resulting in a more gradual release of glucose into the bloodstream.

Anti-inflammatory Applications

Methyl 5-bromo-3-chloro-6-methoxypicolinate derivatives have shown the capability to increase the phagocytic ability of macrophage cells in the presence of lipopolysaccharide (LPS) stimuli . This indicates potential anti-inflammatory properties, as enhanced phagocytosis can lead to the removal of pathogens and dead cells, reducing inflammation.

Agricultural Chemical Development

The structural motif of this compound is relevant in the synthesis of agrochemicals. Its derivatives are used in the development of new pesticides, leveraging the unique physicochemical properties conferred by the bromo, chloro, and methoxy groups . These properties can lead to the creation of more effective and selective agrochemicals that protect crops from pests.

Pharmacokinetics and Drug Development

The pharmacokinetic aspects of Methyl 5-bromo-3-chloro-6-methoxypicolinate and its derivatives, such as absorption, distribution, metabolism, and excretion, have been simulated to predict their behavior in biological systems . This information is crucial for drug development, as it helps in understanding how the compound interacts with the body and its potential as a therapeutic agent.

Organic Electroluminescent Devices

Derivatives of this compound have been mentioned in patents related to organic electroluminescent devices . These devices are used in the creation of displays and lighting, and the specific properties of Methyl 5-bromo-3-chloro-6-methoxypicolinate may contribute to the efficiency and stability of these devices.

Synthetic Chemistry and Material Science

The compound is also significant in synthetic chemistry, where it can serve as an intermediate in the synthesis of various materials . Its unique structure can be utilized to create novel compounds with specific desired properties for use in material science applications.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTMOSIDQFBDHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)C(=O)OC)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721420 |

Source

|

| Record name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256788-33-6 |

Source

|

| Record name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)